molecular formula C10H11BrO3 B7793415 3-(4-Bromo-3-methyl-phenoxy)-propionic acid

3-(4-Bromo-3-methyl-phenoxy)-propionic acid

Cat. No.: B7793415
M. Wt: 259.10 g/mol
InChI Key: NPIUYXRWIXLGSY-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-phenoxy)-propionic acid is an organic compound that features a brominated phenoxy group attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methyl-phenoxy)-propionic acid typically involves the reaction of 4-bromo-3-methylphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropionic acid, displacing the chloride ion and forming the desired product.

  • Step 1: Formation of Phenoxide Ion

      Reagents: 4-bromo-3-methylphenol, sodium hydroxide (NaOH)

      Conditions: Dissolve 4-bromo-3-methylphenol in an aqueous NaOH solution to form the phenoxide ion.

  • Step 2: Nucleophilic Substitution

      Reagents: Phenoxide ion, 3-chloropropionic acid

      Conditions: Mix the phenoxide ion with 3-chloropropionic acid and heat the mixture to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-phenoxy)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

      Conditions: Anhydrous conditions, room temperature or slightly elevated temperatures

  • Substitution:

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Solvent such as dimethylformamide (DMF), elevated temperatures

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(4-Bromo-3-methyl-phenoxy)-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methyl-phenoxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methyl-phenoxy)-propionic acid
  • 3-(4-Fluoro-3-methyl-phenoxy)-propionic acid
  • 3-(4-Iodo-3-methyl-phenoxy)-propionic acid

Uniqueness

3-(4-Bromo-3-methyl-phenoxy)-propionic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIUYXRWIXLGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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